molecular formula C13H12F3N3OS B6037607 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B6037607
M. Wt: 315.32 g/mol
InChI Key: JZGVJRSZQCJQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system, and it plays a critical role in synaptic transmission and plasticity. The regulation of glutamate levels in the synaptic cleft is essential for maintaining proper neuronal function, and disruption of this balance has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been widely used in scientific research to study the function of glutamate transporters and their role in these diseases.

Mechanism of Action

4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a potent and selective inhibitor of glutamate transporters, specifically the excitatory amino acid transporter subtype 2 (EAAT2). EAAT2 is the predominant glutamate transporter in the brain, and it is responsible for clearing approximately 90% of extracellular glutamate. By inhibiting EAAT2, 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide increases extracellular glutamate levels and disrupts the balance of glutamate signaling in the brain.
Biochemical and Physiological Effects:
4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide increases synaptic transmission and neuronal excitability, leading to increased spontaneous firing and epileptiform activity. In vivo studies have shown that 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can induce seizures and neurodegeneration in the hippocampus, a brain region critical for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its selectivity for EAAT2. This allows researchers to specifically study the function of this transporter without affecting other glutamate transporters or receptors. However, one limitation of using 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potential to induce seizures and neurodegeneration in vivo. Careful dosing and monitoring are required to ensure the safety of animal subjects.

Future Directions

There are several future directions for research involving 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective and potent glutamate transporter inhibitors for therapeutic use. Finally, the use of 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.

Synthesis Methods

The synthesis of 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a multi-step process that involves the coupling of several different chemical intermediates. The starting material for the synthesis is 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, which is coupled with 4-bromo-N-propylaniline to form the intermediate 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]aniline. This intermediate is then coupled with benzoyl chloride to form the final product, 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been used extensively in scientific research to study the function of glutamate transporters and their role in neurological disorders. Glutamate transporters are responsible for clearing glutamate from the synaptic cleft, and disruption of this process can lead to excessive glutamate levels and excitotoxicity. 4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been used to study the effects of glutamate transporter inhibition on synaptic transmission, neuronal excitability, and neuroprotection.

properties

IUPAC Name

4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c1-2-3-8-4-6-9(7-5-8)10(20)17-12-19-18-11(21-12)13(14,15)16/h4-7H,2-3H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGVJRSZQCJQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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